molecular formula C10H12ClN3O2 B11871114 Ethyl amino[2-(4-chlorophenyl)hydrazinylidene]acetate CAS No. 56462-76-1

Ethyl amino[2-(4-chlorophenyl)hydrazinylidene]acetate

Cat. No.: B11871114
CAS No.: 56462-76-1
M. Wt: 241.67 g/mol
InChI Key: SDHHJNXBVCVUHS-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-[2-(4-chlorophenyl)hydrazono]-acetate is a chemical compound with the molecular formula C10H12ClN3O2. It is known for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an ethyl ester group, an amino group, and a hydrazono group attached to a chlorophenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-2-[2-(4-chlorophenyl)hydrazono]-acetate typically involves the reaction of ethyl 2-aminoacetate with 4-chlorophenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: Ethyl 2-aminoacetate and 4-chlorophenylhydrazine.

    Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid. The mixture is heated to reflux for several hours.

    Product Isolation: After the reaction is complete, the product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of Ethyl 2-amino-2-[2-(4-chlorophenyl)hydrazono]-acetate may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-[2-(4-chlorophenyl)hydrazono]-acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazono group to an amino group.

    Substitution: The chlorophenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

    Hydrolysis: Formation of carboxylic acid derivatives.

Scientific Research Applications

Ethyl 2-amino-2-[2-(4-chlorophenyl)hydrazono]-acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-[2-(4-chlorophenyl)hydrazono]-acetate involves its interaction with specific molecular targets and pathways. The compound’s hydrazono group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the chlorophenyl ring may interact with hydrophobic pockets in target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Ethyl 2-amino-2-[2-(4-chlorophenyl)hydrazono]-acetate can be compared with other similar compounds, such as:

    Ethyl 2-amino-2-[2-(4-bromophenyl)hydrazono]-acetate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 2-amino-2-[2-(4-fluorophenyl)hydrazono]-acetate: Similar structure but with a fluorine atom instead of chlorine.

    Ethyl 2-amino-2-[2-(4-methylphenyl)hydrazono]-acetate: Similar structure but with a methyl group instead of chlorine.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their substituents.

Properties

CAS No.

56462-76-1

Molecular Formula

C10H12ClN3O2

Molecular Weight

241.67 g/mol

IUPAC Name

ethyl 2-amino-2-[(4-chlorophenyl)hydrazinylidene]acetate

InChI

InChI=1S/C10H12ClN3O2/c1-2-16-10(15)9(12)14-13-8-5-3-7(11)4-6-8/h3-6,13H,2H2,1H3,(H2,12,14)

InChI Key

SDHHJNXBVCVUHS-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC=C(C=C1)Cl)/N

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)Cl)N

Origin of Product

United States

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